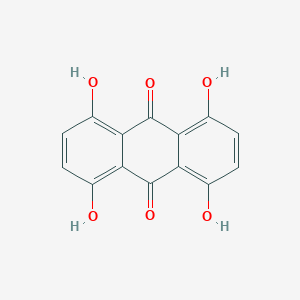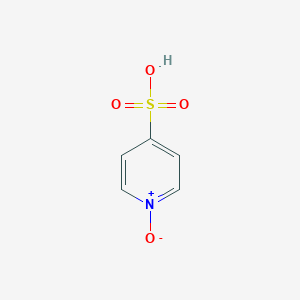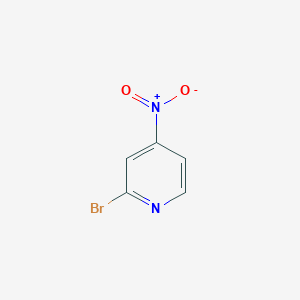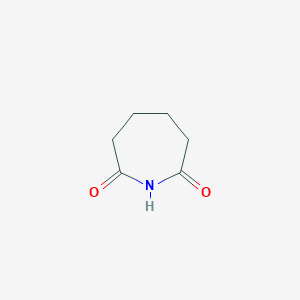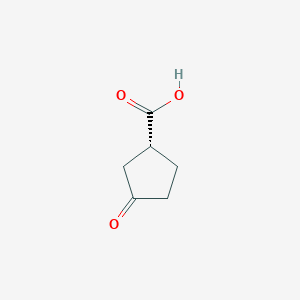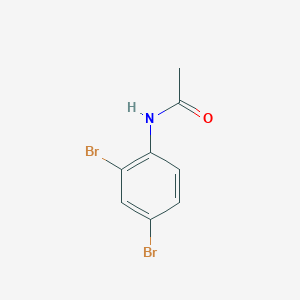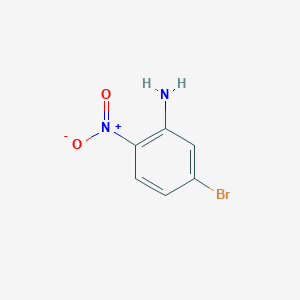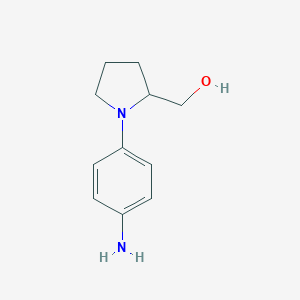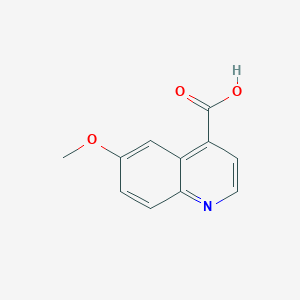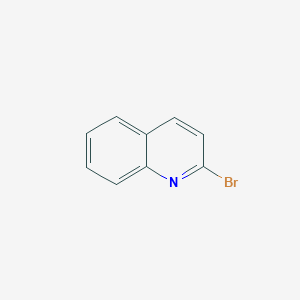
2-Bromoquinoline
描述
2-Bromoquinoline is an organic compound with the molecular formula C9H6BrN It is a derivative of quinoline, where a bromine atom is substituted at the second position of the quinoline ring
Synthetic Routes and Reaction Conditions:
Halogenation of Quinoline: One common method for preparing this compound involves the bromination of quinoline. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the second position.
Lithiation and Halogen Exchange: Another method involves the lithiation of quinoline followed by halogen exchange. In this process, quinoline is treated with a strong base such as butyllithium (BuLi) to form a lithiated intermediate, which is then reacted with a brominating agent to yield this compound.
Industrial Production Methods:
Continuous Flow Synthesis: In industrial settings, continuous flow synthesis is often employed for the large-scale production of this compound. This method offers advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr). Common reagents for these reactions include nucleophiles such as amines, thiols, and organometallic compounds.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, oxidation with potassium permanganate (KMnO4) can convert this compound to quinoline-2-carboxylic acid.
Coupling Reactions: this compound is a valuable intermediate in coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions typically use palladium catalysts and involve the formation of carbon-carbon bonds.
Major Products:
Substituted Quinolines: Substitution reactions yield various substituted quinolines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Carboxylic Acids: Oxidation reactions can produce quinoline-2-carboxylic acid, a useful building block in organic synthesis.
科学研究应用
2-Bromoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromoquinoline and its derivatives depends on the specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The bromine atom in this compound can enhance the compound’s binding affinity to its molecular targets, thereby increasing its biological activity.
相似化合物的比较
2-Chloroquinoline: Similar to 2-Bromoquinoline, but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the smaller size and higher electronegativity of chlorine.
2-Fluoroquinoline: Contains a fluorine atom at the second position. Fluorine’s high electronegativity and small size significantly influence the compound’s chemical properties and interactions with biological targets.
2-Iodoquinoline: Features an iodine atom, which is larger and less electronegative than bromine
Uniqueness of this compound: this compound is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s interactions with biological targets, making it valuable in medicinal chemistry.
属性
IUPAC Name |
2-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJAZPHKNWSXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376423 | |
| Record name | 2-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2005-43-8 | |
| Record name | 2-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


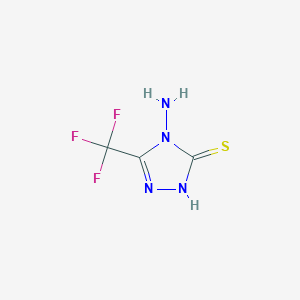
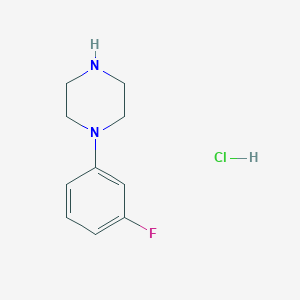
![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
